6-Chloronicotinamide is a derivative of nicotinamide, which itself is a form of vitamin B3 or niacin. Nicotinamide derivatives have been studied for their potential therapeutic effects in various medical conditions. The research on these compounds, including 6-chloronicotinamide, has revealed interesting pharmacological properties that could be beneficial in treating diseases such as cancer and metabolic disorders.
In a study examining the effects of nicotinamide analogs on L1210 leukemia cells, 6-aminonicotinamide, a compound structurally related to 6-chloronicotinamide, was found to inhibit poly(adenosine diphosphoribose) polymerase in these cells. This enzyme is involved in DNA repair and cell survival. The inhibition of this enzyme by 6-aminonicotinamide potentiated the cytocidal effect of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a chemotherapy agent. Interestingly, 6-aminonicotinamide did not significantly enhance the effects of nitrogen mustard or gamma-irradiation. In vivo, the combination of BCNU and 6-aminonicotinamide led to a synergistic increase in life span in mice with L1210 leukemia, with some cases resulting in long-term disease-free survivors1.
The study on L1210 cells provides a case where 6-aminonicotinamide, a compound similar to 6-chloronicotinamide, was used in conjunction with BCNU to treat leukemia. The synergistic antileukemic effect observed suggests that nicotinamide analogs could be used to enhance the efficacy of certain chemotherapy agents. This could potentially lead to improved outcomes in cancer treatment, as seen in the increased life span and production of disease-free survivors in the mouse model1.
Although the provided data does not directly discuss 6-chloronicotinamide in the context of metabolic disorders, the study on chlorpropamide's effects on isolated rat hepatocytes offers insights into how similar compounds might influence glucose metabolism. Chlorpropamide raised the concentration of fructose-2,6-bisphosphate, which inhibits gluconeogenesis and enhances glycolysis. This suggests that compounds affecting this pathway could have applications in managing conditions like diabetes by controlling hepatic glucose output2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: